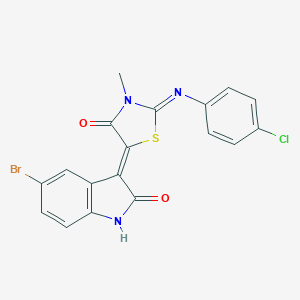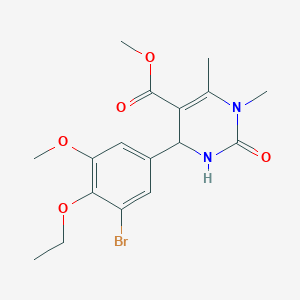![molecular formula C29H27BrN4O3S B308189 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308189.png)
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and pharmacology. The compound has been synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is not fully understood. However, it is believed that the compound exerts its anticancer and antibacterial effects by inhibiting specific enzymes and pathways involved in cell growth and division. The compound has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. It has also been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial transcription and replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties. The compound has been tested in various animal models, and it has been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has good solubility in various solvents. It has also been shown to have low toxicity and good bioavailability in animal models. However, the compound has some limitations for lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Orientations Futures
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has several potential future directions. The compound can be further optimized for its pharmacological properties, such as its potency, selectivity, and bioavailability. The compound can also be tested for its efficacy in various animal models of cancer and bacterial infections. The compound can also be used as a lead compound for the development of new drugs with improved pharmacological properties. Overall, this compound has shown promising potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves a multi-step process that includes the condensation of various starting materials, such as 2-bromo-5-nitrophenol, benzyl bromide, butyl mercaptan, and 1,2,4-triazine. The final product is obtained after several purification steps, such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has shown potential applications in various scientific research fields, such as medicinal chemistry, drug discovery, and pharmacology. The compound has been studied for its anticancer, antitumor, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. The compound has also been tested for its antibacterial activity against various bacterial strains, including MRSA.
Propriétés
Formule moléculaire |
C29H27BrN4O3S |
|---|---|
Poids moléculaire |
591.5 g/mol |
Nom IUPAC |
1-[6-(5-bromo-2-phenylmethoxyphenyl)-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C29H27BrN4O3S/c1-3-4-16-38-29-31-27-26(32-33-29)22-12-8-9-13-24(22)34(19(2)35)28(37-27)23-17-21(30)14-15-25(23)36-18-20-10-6-5-7-11-20/h5-15,17,28H,3-4,16,18H2,1-2H3 |
Clé InChI |
FZOWFRRAEDHQSJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1 |
SMILES canonique |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)
![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B308119.png)



![3-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B308124.png)
![[2-acetyloxy-4-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate](/img/structure/B308127.png)
![1-[3-(butylsulfanyl)-6-(3-ethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308128.png)